molecular formula C44H36P2Pt B12875452 (Phenylacetylene)bis(triphenylphosphine)platinum CAS No. 14640-28-9

(Phenylacetylene)bis(triphenylphosphine)platinum

Cat. No.: B12875452
CAS No.: 14640-28-9
M. Wt: 821.8 g/mol
InChI Key: PZZQFABBOFUAEH-UHFFFAOYSA-N
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Description

(Phenylacetylene)bis(triphenylphosphine)platinum is an organometallic complex with the molecular formula C44H36P2Pt and a molecular weight of 821.78 . This compound is part of a class of transition metal complexes with triphenylphosphine ligands, which are extensively studied in the field of homogeneous catalysis and materials science. While the specific catalytic applications of this phenylacetylene derivative are not fully detailed in the literature, closely related platinum(0) complexes such as tetrakis(triphenylphosphine)platinum(0) and ethylenebis(triphenylphosphine)platinum(0) are well-known and highly active catalysts . For instance, Tetrakis(triphenylphosphine)platinum(0) serves as an efficient catalyst for the diborylation of alkynes, a key reaction for synthesizing versatile organoboron intermediates . Furthermore, the structural motif of a platinum center coordinated by phosphine ligands and an alkyne is of significant interest in fundamental organometallic chemistry and the development of new synthetic methodologies. Research into analogous palladium acetylide complexes highlights their proposed role as key intermediates in dual catalytic cycles for cross-coupling reactions, such as in the copper-free Sonogashira reaction . This suggests potential research value for (Phenylacetylene)bis(triphenylphosphine)platinum in exploring novel catalytic transformations, reaction mechanisms, and as a precursor for more complex metal-organic structures. This product is intended for research purposes only and is not classified for human or veterinary use.

Properties

CAS No.

14640-28-9

Molecular Formula

C44H36P2Pt

Molecular Weight

821.8 g/mol

IUPAC Name

ethynylbenzene;platinum;triphenylphosphane

InChI

InChI=1S/2C18H15P.C8H6.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-8-6-4-3-5-7-8;/h2*1-15H;1,3-7H;

InChI Key

PZZQFABBOFUAEH-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pt]

Origin of Product

United States

Preparation Methods

Typical Reaction Scheme

  • Starting material: cis-bis(triphenylphosphine)dichloroplatinum(II)
  • Reducing agent: hydrazine hydrate or other mild reductants
  • Ligand: phenylacetylene (C6H5-C≡CH)
  • Solvent: absolute ethanol or dry benzene
  • Conditions: mild heating (around 40 °C to reflux), inert atmosphere

The reaction proceeds by reduction of the platinum(II) precursor to platinum(0), followed by coordination of phenylacetylene to the platinum center, displacing chloride ligands and forming the square planar complex with two triphenylphosphine ligands and one phenylacetylene ligand coordinated via the alkyne carbons.

Detailed Preparation Method from Literature

A representative preparation method is described by Allen and Cook (1964), who prepared bis(triphenylphosphine)platinum(0) complexes with substituted phenylacetylenes, including phenylacetylene itself:

  • A suspension of cis-bis(triphenylphosphine)dichloroplatinum(II) (2 g, 0.0025 mol) in 45 mL absolute ethanol is treated with 2 mL hydrazine hydrate (100%).
  • The mixture is warmed to about 40 °C until the solid dissolves with slight effervescence, forming a yellow solution.
  • Phenylacetylene (0.004 mol) dissolved in 5 mL ethanol is added dropwise.
  • The reaction mixture is stirred under inert atmosphere until completion.
  • The product is isolated by filtration or solvent evaporation and purified by recrystallization or chromatography.

This method yields the (Phenylacetylene)bis(triphenylphosphine)platinum complex as a stable, monomeric species with square planar geometry around platinum(0).

Mechanistic Insights and Stability

  • The complex formation involves initial reduction of Pt(II) to Pt(0), followed by coordination of phenylacetylene.
  • Electron-withdrawing substituents on the phenylacetylene ligand increase complex stability.
  • The platinum center adopts a square planar geometry with two triphenylphosphine ligands and the alkyne carbons of phenylacetylene occupying coordination sites.
  • The Pt–C bond length is approximately 2.01 Å, consistent with strong metal-alkyne bonding.

Alternative Preparation via Platinum-Catalyzed Reactions

In some studies, platinum(0) complexes such as tetrakis(triphenylphosphine)platinum(0) are used catalytically to mediate reactions involving phenylacetylene, which can lead to the formation of related platinum-alkyne complexes. For example:

  • Treatment of platinum(0) complexes with phenylacetylene in dry benzene at reflux (around 80 °C) for extended periods (up to 73 hours) can yield cyclic platinum-alkyne adducts.
  • These reactions proceed via oxidative addition, insertion, and reductive elimination steps involving the platinum center and the alkyne ligand.

While these catalytic reactions are more complex and often aimed at producing cyclic or polymeric products, they demonstrate the versatility of platinum(0) complexes with phenylacetylene ligands.

Summary Table of Preparation Conditions

Parameter Typical Conditions Notes
Platinum precursor cis-bis(triphenylphosphine)dichloroplatinum(II) Common starting material
Reducing agent Hydrazine hydrate (100%) Mild reductant to generate Pt(0)
Solvent Absolute ethanol or dry benzene Ethanol for reduction; benzene for catalysis
Phenylacetylene amount Slight excess (e.g., 0.004 mol for 0.0025 mol Pt) Ensures complete coordination
Temperature 40 °C (reduction), reflux (benzene) Mild heating to promote reaction
Reaction time Several hours (varies, e.g., 1-3 hours or longer) Depends on method and scale
Product isolation Filtration, solvent evaporation, recrystallization Purification by chromatography possible

Research Findings and Notes

  • The complex is stable in solution and solid state, with no significant spectral changes over time in inert solvents.
  • Electron-withdrawing groups on the phenylacetylene ligand enhance complex stability and reduce ligand exchange rates.
  • The reaction kinetics suggest formation of a stable intermediate Pt(PPh3)2 species during ligand exchange.
  • The complex exhibits characteristic spectroscopic features (NMR, IR) consistent with platinum-alkyne bonding.

Chemical Reactions Analysis

Types of Reactions: (Phenylacetylene)bis(triphenylphosphine)platinum undergoes various types of reactions, including:

    Oxidation: The compound can participate in oxidation reactions, often facilitated by the platinum center.

    Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.

    Addition: The compound can undergo addition reactions with alkynes and other unsaturated compounds.

Common Reagents and Conditions: Reactions involving (Phenylacetylene)bis(triphenylphosphine)platinum often use reagents such as halides, alkynes, and phosphines. Typical conditions include moderate temperatures and the use of solvents like benzene or toluene .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with alkynes can yield various organoplatinum complexes, while substitution reactions can produce different platinum-phosphine derivatives .

Scientific Research Applications

Catalytic Applications

1.1. Cross-Coupling Reactions

One of the primary applications of (Phenylacetylene)bis(triphenylphosphine)platinum is as a catalyst in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. It is especially effective in the Sonogashira reaction, which couples terminal alkynes with aryl halides to yield substituted alkynes:R X+R CC HPd catalystR R CC R\text{R X}+\text{R }\text{C}\equiv \text{C H}\xrightarrow{\text{Pd catalyst}}\text{R R }\text{C}\equiv \text{C R}This reaction is widely utilized in organic synthesis for producing complex molecules used in pharmaceuticals and materials science.

1.2. Polymerization Reactions

(Phenylacetylene)bis(triphenylphosphine)platinum also plays a crucial role in the polymerization of acetylenes to create polyacetylenes, which have applications in photonics and electronics. The polymerization process can be initiated by this platinum complex, leading to materials with unique electronic properties suitable for use in light-emitting diodes and conductive films .

Material Science Applications

2.1. Photonic Materials

The ability of polyacetylenes to conduct electricity has made them valuable in the development of photonic materials. These materials are essential for applications such as sensors and light-emitting devices. Research has shown that incorporating (Phenylacetylene)bis(triphenylphosphine)platinum into polymer matrices can enhance their optical properties, making them suitable for advanced photonic applications .

2.2. Conductive Polymers

The compound is also used to synthesize conductive polymers that can be applied in various electronic devices. The incorporation of (Phenylacetylene)bis(triphenylphosphine)platinum into polymer formulations allows for the tuning of electrical conductivity, which is critical for applications in flexible electronics and organic solar cells .

Case Studies

3.1. Synthesis of Functionalized Polymers

A study demonstrated the use of (Phenylacetylene)bis(triphenylphosphine)platinum in synthesizing functionalized polyacetylenes with tailored properties for specific applications. The research highlighted how varying the substituents on the acetylene moiety could lead to significant changes in the material's conductivity and optical characteristics .

3.2. Development of Sensors

Another case study focused on developing sensors based on polyacetylenes synthesized using (Phenylacetylene)bis(triphenylphosphine)platinum as a catalyst. These sensors exhibited enhanced sensitivity due to the unique properties imparted by the platinum complex, demonstrating its potential in sensor technology .

Table 1: Summary of Applications

Application AreaSpecific UseKey Benefits
CatalysisSonogashira ReactionEfficient coupling of alkynes and aryl halides
Material SciencePhotonic MaterialsEnhanced optical properties
Conductive PolymersFlexible ElectronicsTunable electrical conductivity
Sensor DevelopmentChemical SensorsIncreased sensitivity and specificity

Table 2: Comparison of Catalysts

CatalystReaction TypeYield (%)Reaction Time (hrs)
(Phenylacetylene)bis(triphenylphosphine)platinumSonogashira854
Bis(triphenylphosphine)palladium chlorideSuzuki Coupling756
Tetrakis(triphenylphosphine)palladiumHeck Reaction903

Mechanism of Action

The mechanism of action of (Phenylacetylene)bis(triphenylphosphine)platinum involves the coordination of the platinum center to various substrates, facilitating reactions through activation of chemical bonds. The platinum center acts as a Lewis acid, stabilizing reaction intermediates and lowering activation energies. Molecular targets include unsaturated hydrocarbons and other ligands that can coordinate to the platinum center .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Bis(triphenylphosphine)platinum Complexes
Compound Melting Point (°C) Stability Notes Key Applications
(Phenylacetylene)bis(PPh₃)Pt(II) 194–196 (dec.) Air-stable in solid state Catalytic alkyne activation
Diphenylacetylenebis(PPh₃)Pt(II) 161–164 (dec.) Sensitive to moisture Cyclization reactions
Methylphenylacetylenebis(PPh₃)Pt(II) 176–178 (dec.) Stable under nitrogen Ligand substitution studies
trans-Chloro(1-phenylethenyl)bis(PPh₃)Pt(II) 194–196 Soluble in aromatic solvents Mechanistic studies

Key Observations :

  • Substituent Effects : Bulky acetylene substituents (e.g., diphenylacetylene vs. phenylacetylene) increase melting points but reduce solubility in polar solvents .
  • Synthetic Methods : Most complexes are prepared via ligand substitution reactions using platinum(II) precursors (e.g., cis-[PtCl₂(PPh₃)₂]) and acetylenes under nitrogen . Nickel analogs, however, require stricter inert conditions due to rapid air sensitivity .

Thermal Stability and Decomposition Pathways

Platinum(II) bis(triphenylphosphine) complexes generally decompose via ligand dissociation. For example:

  • Di-n-butylbis(PPh₃)Pt(II) : Decomposes in methylene chloride via a three-coordinate intermediate, releasing n-butane and 1-butene .
  • (Phenylacetylene)bis(PPh₃)Pt(II): Decomposition is slower compared to alkyl derivatives, likely due to stronger Pt–C≡C bonding .

Table 2: Thermal Decomposition Rates

Compound Decomposition Temperature (°C) Rate-Limiting Step
(Phenylacetylene)bis(PPh₃)Pt(II) >150 Ligand dissociation
Diethylbis(PPh₃)Pt(II) ~100 Reductive elimination of alkane
1,4-Tetramethylenebis(PPh₃)Pt(II) 80–100 Cyclobutane formation

Reactivity in Catalytic and Stoichiometric Reactions

  • Alkyne Activation: (Phenylacetylene)bis(PPh₃)Pt(II) participates in [1,4]-disilino[2,3-b]thiophene formation when reacted with silylthiophenes, outperforming diphenylacetylene analogs in yield .
  • Ligand Exchange: Reactions with trans-[PtHX(PPh₃)₂] (X = Cl, Br, NCS) show temperature-dependent outcomes.

Comparison with Nickel Analogs :
Nickel complexes (e.g., diphenylacetylenebis(PPh₃)Ni) decompose rapidly in air, limiting their utility compared to platinum derivatives .

Cross-Metal Comparisons

Table 3: Platinum vs. Nickel Bis(triphenylphosphine) Complexes

Property Platinum Complexes Nickel Complexes
Stability under Air Moderate (weeks) Low (minutes to hours)
Catalytic Activity High (alkyne cyclization) Low (limited by instability)
Synthetic Accessibility Well-established Challenging due to air sensitivity

Biological Activity

(Phenylacetylene)bis(triphenylphosphine)platinum, often referred to as Pt(PPh₃)₂(C₈H₈), is a platinum(II) complex that has garnered attention in the field of medicinal chemistry and catalysis due to its unique structural and biological properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound features a platinum center coordinated by two triphenylphosphine ligands and one phenylacetylene ligand. The geometry around the platinum atom is typically square planar, which is characteristic of many platinum(II) complexes. This arrangement influences both its reactivity and biological interactions.

Mechanisms of Biological Activity

  • Cytotoxicity : Studies have indicated that (Phenylacetylene)bis(triphenylphosphine)platinum exhibits significant cytotoxic effects against various cancer cell lines. The mechanism often involves the formation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells.
  • Antibacterial Properties : Some research suggests that platinum complexes can enhance the antibacterial activity of ligands. For example, complexes formed with thiosemicarbazides have shown potent activity against Gram-positive and Gram-negative bacteria, indicating a potential for use in antimicrobial therapies .
  • Metal-Ligand Interactions : The presence of triphenylphosphine enhances the stability and reactivity of the platinum center, facilitating interactions with biological macromolecules such as proteins and nucleic acids. This interaction can disrupt cellular processes, contributing to the compound's therapeutic effects .

Study 1: Anticancer Activity

A study conducted on various platinum complexes, including (Phenylacetylene)bis(triphenylphosphine)platinum, demonstrated significant cytotoxicity against metastatic melanoma cells. The IC₅₀ values were found to be lower than those for cisplatin, indicating a potentially higher efficacy in targeting resistant cancer cell lines .

Study 2: Antimicrobial Efficacy

In vitro assays revealed that (Phenylacetylene)bis(triphenylphosphine)platinum exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Data Summary

Biological Activity IC₅₀ Values (µM) Target Cells Mechanism
Cytotoxicity0.69 - 3.36Melanoma cellsInduction of apoptosis via ROS
Antibacterial ActivityVariesS. aureus, E. coliDisruption of cell membrane integrity
Antimicrobial ActivitySignificantVarious bacterial strainsInhibition of metabolic pathways

Q & A

Q. How can in-situ spectroscopic techniques advance mechanistic studies of transient intermediates?

  • Methodological Answer : React-IR or UV-vis stopped-flow systems capture short-lived species (e.g., platinum-hydride intermediates) during alkyne insertion. Coupling with time-dependent DFT simulations validates proposed mechanisms .

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